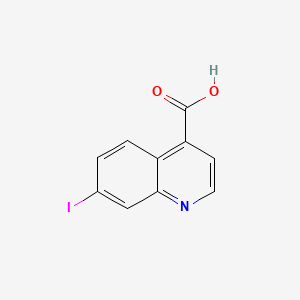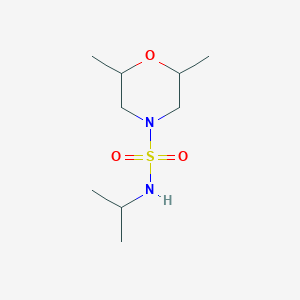
2-(2-Isopropoxyethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropoxyethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to act as scaffolds for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxyethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-isopropoxyethyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxyethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the isopropoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced pyrrolidine derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
2-(2-Isopropoxyethyl)pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with significant pharmaceutical applications.
Pyrrolidin-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Uniqueness of 2-(2-Isopropoxyethyl)pyrrolidine
This structural feature can influence the compound’s reactivity, biological activity, and suitability for specific research and industrial purposes .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-5-9-4-3-6-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
GUSXQYISYCLQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


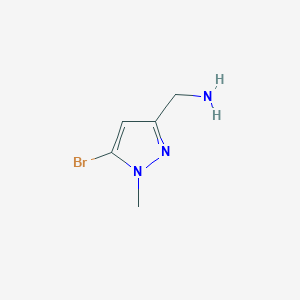
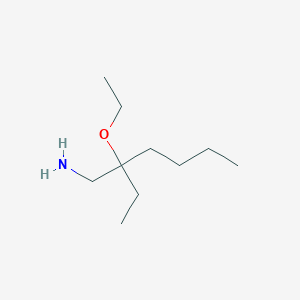

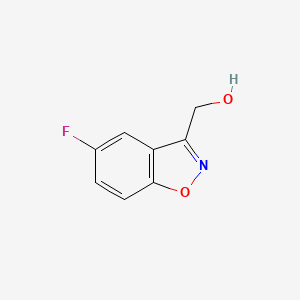
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
